6-Iodo-1,2,4-triazin-3-amine
Description
Significance of Nitrogen-Containing Heterocycles as Molecular Scaffolds in Advanced Organic Synthesis
Nitrogen-containing heterocycles are fundamental building blocks in the creation of complex organic molecules. frontiersin.org Their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials underscores their significance. frontiersin.orgopenmedicinalchemistryjournal.com In fact, a significant portion of FDA-approved drugs feature at least one nitrogen heterocycle in their structure. rsc.orgencyclopedia.pub The presence of nitrogen atoms within these cyclic structures imparts unique properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for biological activity and catalytic applications. frontiersin.orgencyclopedia.pub These heterocycles serve as versatile scaffolds that can be readily modified to fine-tune their physical, chemical, and biological properties. openmedicinalchemistryjournal.comencyclopedia.pub Their applications are extensive, ranging from their use as key intermediates in the synthesis of pharmaceuticals to their role as ligands in transition-metal catalysis and organocatalysis. frontiersin.orgnih.gov
The diverse reactivity and structural possibilities of nitrogen heterocycles make them indispensable tools for medicinal chemists and materials scientists. openmedicinalchemistryjournal.comrsc.org The ability to introduce various functional groups onto the heterocyclic core allows for the systematic exploration of structure-activity relationships, a key aspect of drug discovery. openmedicinalchemistryjournal.com Furthermore, the development of novel synthetic methodologies for constructing and functionalizing these scaffolds remains an active and important area of chemical research. frontiersin.org
Overview of the 1,2,4-Triazine (B1199460) Core Structure in Chemical Research
The 1,2,4-triazine ring system, an asymmetrical six-membered heterocycle with three nitrogen atoms, is a prominent scaffold in a growing number of bioactive molecules. researchgate.netnih.gov This core structure is found in various pharmacologically active compounds, including antiviral and antiepileptic drugs. researchgate.net The arrangement of nitrogen atoms in the 1,2,4-triazine ring influences its electronic properties, making it an electron-deficient system. This characteristic is key to its utility in certain chemical reactions, such as inverse electron-demand Diels-Alder (IEDDA) cycloadditions. researchgate.net
The IEDDA reaction of 1,2,4-triazines has become a valuable tool in the synthesis of other nitrogen-containing heterocycles and in the field of bioorthogonal chemistry. researchgate.netresearchgate.net Beyond its applications in synthesis, the 1,2,4-triazine nucleus is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net Derivatives of 1,2,4-triazine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com The ability to substitute the triazine ring at various positions allows for the creation of large libraries of compounds for screening and optimization in drug discovery programs. researchgate.netacs.org
Role of Halogenation (specifically Iodine) in Directing Chemical Reactivity and Synthetic Transformations of Triazines
Halogenation, and specifically the introduction of an iodine atom, plays a crucial role in modulating the chemical reactivity of the 1,2,4-triazine core. The iodine atom, being the largest and most polarizable of the common halogens, imparts unique properties to the molecule. Its presence can significantly influence the electronic distribution within the triazine ring and provide a reactive handle for a variety of synthetic transformations. smolecule.com
One of the most significant applications of iodinated triazines is in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings. koreascience.kr These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the 6-position of the triazine ring. This versatility is invaluable for building molecular complexity and for creating derivatives with tailored properties. nih.govuniven.ac.za For instance, the Suzuki coupling of a bromo-triazine with an aryl boronic acid is a common strategy for synthesizing biaryl-triazine derivatives. nih.govuniven.ac.za While bromine is also a good leaving group, iodine often provides enhanced reactivity in these coupling reactions. koreascience.kr
The synthesis of iodinated triazines can be achieved through various methods, including direct iodination of the triazine ring or by starting from a halogenated precursor and performing a halogen exchange reaction. smolecule.com The presence of the iodine atom not only facilitates cross-coupling reactions but can also influence the biological activity of the molecule. smolecule.comresearchgate.net
Compound Data
Structure
3D Structure
Properties
CAS No. |
91416-98-7 |
|---|---|
Molecular Formula |
C3H3IN4 |
Molecular Weight |
221.99 g/mol |
IUPAC Name |
6-iodo-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C3H3IN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8) |
InChI Key |
NLGHPEZDURXTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=N1)N)I |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetic Profiles for 6 Iodo 1,2,4 Triazin 3 Amine Transformations
Detailed Mechanistic Pathways of Substitution and Coupling Reactions
The transformations of 6-iodo-1,2,4-triazin-3-amine are primarily governed by two major reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism is a fundamental pathway for the functionalization of electron-deficient aromatic and heteroaromatic systems. In the case of this compound, the reaction proceeds via the attack of a nucleophile at the C6 position, which is activated by the electron-withdrawing triazine nitrogens. The reaction can proceed through two principal mechanistic routes: a classical two-step pathway involving a Meisenheimer intermediate or a concerted one-step process.
Stepwise Mechanism: This pathway involves the initial addition of the nucleophile to the C6 carbon, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. This step is typically the rate-determining step. In the subsequent, faster step, the iodide leaving group is expelled, restoring the aromaticity of the triazine ring. The stability of the Meisenheimer complex is a key factor in this mechanism.
Concerted Mechanism: In some instances, particularly with highly reactive nucleophiles or specific solvent systems, the bond formation with the incoming nucleophile and the bond cleavage of the carbon-iodine bond may occur in a single, concerted step through a single transition state. Computational studies on related triazine systems have suggested that concerted mechanisms are plausible, especially when the formation of a stable Meisenheimer intermediate is less favorable. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-iodine bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions offer a versatile methodology for the introduction of a wide array of substituents at the C6 position. vanderbilt.edu The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a palladium(II) intermediate. The high reactivity of the C-I bond makes this step relatively facile.
Transmetalation (for Suzuki and Sonogashira reactions): In the Suzuki reaction, an organoboron species (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex in the presence of a base. In the Sonogashira reaction, a copper(I) co-catalyst facilitates the transfer of an alkynyl group from a terminal alkyne to the palladium center.
Reductive Elimination: This is the final step where the two organic fragments on the palladium(II) complex couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
For the Heck reaction, the mechanism involves the insertion of an alkene into the Pd-C bond followed by β-hydride elimination.
Kinetic Investigations of Reactivity and Selectivity in Iodo- and Amino-Substituted Triazines
While specific kinetic data for this compound is not extensively reported, kinetic studies on analogous 6-halo-1,2,4-triazines and other substituted triazines provide valuable insights into its reactivity. The rate of nucleophilic aromatic substitution on halogenated heterocycles is highly dependent on the nature of the leaving group, the nucleophile, the solvent, and the electronic effects of other substituents on the ring.
The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. However, in palladium-catalyzed cross-coupling reactions, the reactivity order is reversed: I > Br > Cl > F. This is attributed to the bond strength of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition.
Kinetic studies on the aminolysis of substituted 1,3,5-triazines have shown that the reaction rates are influenced by the pKa of the incoming amine and the nature of the leaving group. nih.gov Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, can provide information about the degree of bond formation in the transition state.
To illustrate the expected relative reactivity, the following table presents hypothetical kinetic data based on established principles for the SNAr reaction of 6-halo-1,2,4-triazin-3-amines with a generic nucleophile.
| Leaving Group (X) | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |
| -F | High | Low |
| -Cl | Moderate | Moderate |
| -Br | Low | High |
| -I | Very Low | Very High |
This is an interactive data table based on established principles of SNAr reactivity.
Conversely, for a palladium-catalyzed Suzuki coupling, the trend would be reversed:
| Leaving Group (X) | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |
| -I | High | Low |
| -Br | Moderate | Moderate |
| -Cl | Low | High |
| -F | Very Low | Very High |
This is an interactive data table based on established principles of palladium-catalyzed cross-coupling reactivity.
Analysis of Electronic and Steric Effects on Reaction Outcomes and Regioselectivity
The electronic and steric properties of the substituents on the 1,2,4-triazine (B1199460) ring profoundly impact the reaction outcomes and regioselectivity. The interplay between the electron-withdrawing nature of the triazine ring and the electronic character of the substituents at the C3, C5, and C6 positions is critical.
Electronic Effects:
The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is key to its reactivity in nucleophilic substitutions and inverse-electron-demand Diels-Alder reactions.
6-Iodo Group: The iodine atom at the C6 position exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+M). The inductive effect is generally considered to be more dominant for halogens, contributing to the electrophilicity of the C6 carbon.
Computational studies, such as Density Functional Theory (DFT), on related triazine systems have been employed to calculate molecular electrostatic potentials and frontier molecular orbital energies (HOMO and LUMO). researchgate.net These calculations help in predicting the most likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to have a large coefficient on the C6 carbon, indicating its susceptibility to nucleophilic attack.
Steric Effects:
Steric hindrance can play a significant role in determining the feasibility and outcome of reactions. The size of the nucleophile and the substituents adjacent to the reaction center can influence the reaction rate. In the case of this compound, the C5 position is unsubstituted, which minimizes steric hindrance for the approach of a nucleophile to the C6 position. However, if a bulky substituent were present at C5, the rate of substitution at C6 would likely decrease.
Regioselectivity:
The substitution pattern on the 1,2,4-triazine ring dictates the regioselectivity of its transformations. For a 3-amino-6-iodo-1,2,4-triazine, the primary site for nucleophilic substitution and cross-coupling is unambiguously the C6 position due to the presence of the excellent iodide leaving group.
In cases where multiple potential leaving groups are present, the regioselectivity is determined by a combination of the leaving group's ability and the electronic activation of the respective carbon atom. Studies on other substituted triazines have demonstrated high regioselectivity in their reactions. nih.gov
The following table summarizes the expected influence of substituents on the reactivity of the 1,2,4-triazine ring.
| Substituent Position | Electronic Effect of Substituent | Expected Impact on Nucleophilic Attack at C6 |
| C3-Amino | Electron-donating (Resonance) | Slight deactivation |
| C5-H | Neutral | No significant electronic effect |
| C6-Iodo | Electron-withdrawing (Inductive) | Activation |
This is an interactive data table summarizing the electronic effects on reactivity.
Structural Elucidation and Advanced Spectroscopic Analysis of 6 Iodo 1,2,4 Triazin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of 6-Iodo-1,2,4-triazin-3-amine and its analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of a related compound, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, the protons on the quinazoline (B50416) ring system exhibit distinct chemical shifts. Specifically, the proton at position 5 (H₅) appears as a doublet at 8.36 ppm, the proton at position 7 (H₇) as a doublet of doublets at 8.04 ppm, and the proton at position 8 (H₈) as a doublet at 7.39 ppm. The amino group protons (NH₂) present as a singlet at 5.82 ppm, while the methyl protons (CH₃) are observed at 2.56 ppm. mdpi.com For derivatives like 6-bromo-5-phenyl-1,2,4-triazin-3-amine, the phenyl protons appear as a multiplet between 7.49-7.57 ppm, and the amino protons show a broad signal at 7.72 ppm. nih.govacs.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For instance, in a 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide derivative, the carbon signals of the triazine and benzene (B151609) rings are observed at specific chemical shifts, confirming the connectivity of the molecule. mdpi.com The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electronic effects of substituents on the triazine ring. acs.orglodz.pl
Table 1: Representative ¹H NMR Data for 1,2,4-Triazine (B1199460) Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Reference |
| 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 8.36 (d, 1H, H₅), 8.04 (dd, 1H, H₇), 7.39 (d, 1H, H₈), 5.82 (s, 2H, NH₂), 2.56 (s, 3H, CH₃) | mdpi.com |
| 6-bromo-5-phenyl-1,2,4-triazin-3-amine | DMSO | 7.49–7.57 (m, 5H), 7.72 (m, 2H) | nih.govacs.org |
| 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide | CDCl₃ | 8.91 (s, 1H), 8.37 (s, 1H), 7.74 (s, 1H), 7.19–7.27 (m, 2H) | mdpi.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its derivatives.
The IR spectrum of a related 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide shows characteristic absorption bands. A band at 3250 cm⁻¹ corresponds to the N-H stretching vibration of the amino group. mdpi.com Other significant peaks include those for C=N stretching within the triazine ring (around 1607 cm⁻¹) and C=C stretching of the aromatic rings (around 1536 cm⁻¹). mdpi.com Sulfonamide derivatives also exhibit strong absorptions for the S=O stretching vibrations, typically in the regions of 1378-1330 cm⁻¹. mdpi.com
For quinazoline derivatives, characteristic IR bands are observed for the C=O group (around 1680 cm⁻¹) and the C=N bond (around 1585 cm⁻¹). nih.gov These vibrational frequencies provide a molecular fingerprint that aids in the confirmation of the compound's structure.
Table 2: Key IR Absorption Bands for 1,2,4-Triazine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |
| N-H Stretch | 3250 | 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide | mdpi.com |
| C=N Stretch | 1607 | 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide | mdpi.com |
| C=C Stretch (aromatic) | 1536 | 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide | mdpi.com |
| S=O Stretch | 1378-1330 | 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide | mdpi.com |
| C=O Stretch | 1680 | 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid | nih.gov |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For example, the HRMS (ESI) of 2-bromo-4-trifluoromethyl-N-(1,2,4-triazin-3-yl)-benzenesulfonamide calculated for [M+H]⁺ is 384.93992, with the found value being 384.95817, confirming the molecular formula C₁₀H₇BrF₃N₅O₂S. mdpi.com Similarly, for 6-bromo-5-phenyl-1,2,4-triazin-3-amine, the mass spectrum shows a molecular ion peak [M+H]⁺ at m/z 250.9. nih.govacs.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, in the fragmentation of 10-bromo-6-methyl-3-oxo-3,4-dihydro-2H- acs.orgmdpi.comresearchgate.nettriazino[4,3-c]quinazoline, the molecular ion loses a molecule of carbon suboxide (C₃O₂) to produce a base peak. nih.gov This type of analysis helps to piece together the different fragments of the molecule, further confirming its structure.
X-ray Crystallography for Precise Solid-State Structural Determination
The C–I bond length is a key parameter that can be determined with high precision. In general, the directionality of the C–I···N halogen bond is a subject of interest, with the C–I···N angle typically being close to linear (around 171.4°). acs.org The planarity of the triazine ring and the conformation of substituents can also be accurately determined. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and offers insights into its aromaticity and conjugation. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
For 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, the UV-Vis spectrum shows an absorption maximum (λ_max) at 279 nm. mdpi.com In the case of its N-acetylated derivative, N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, two absorption maxima are observed at 286 nm and 318 nm. mdpi.com The positions of these absorption bands are influenced by the substituents on the triazine ring. acs.orglodz.pl
Studies on benzo[e] acs.orgmdpi.comresearchgate.nettriazine derivatives have shown a significant effect of the C(3) substituent on the π–π* transition energy. acs.orglodz.pl This data, often augmented with theoretical calculations, helps to understand the electronic structure and aromatic character of the triazine system.
Table 3: UV-Vis Absorption Data for Related Compounds
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | 279 | 13,253 | mdpi.com |
| N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 286, 318 | 15,800, 6000 | mdpi.com |
Theoretical and Computational Investigations of 6 Iodo 1,2,4 Triazin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It allows for the calculation of various properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and reactivity descriptors. These calculations help in understanding a molecule's stability, reactivity, and potential interaction sites.
While DFT has been applied to various substituted 1,2,4-triazines to explore the effects of different functional groups on the triazine ring's electronic properties, a specific and detailed DFT analysis for 6-Iodo-1,2,4-triazin-3-amine is not available in the reviewed literature. mdpi.comacs.org Such a study would be necessary to generate precise data on its electronic structure and reactivity parameters.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value |
| HOMO Energy | Data not available in literature |
| LUMO Energy | Data not available in literature |
| HOMO-LUMO Gap | Data not available in literature |
| Dipole Moment | Data not available in literature |
Note: This table is for illustrative purposes. No published data were found for these parameters for the specified compound.
The study of how molecules interact with and adsorb onto surfaces like carbon nanomaterials is a significant area of computational research. These studies can predict the binding energy and geometry of adsorption, which is crucial for applications in sensor technology, catalysis, and materials science.
A review of available scientific literature did not yield any computational studies investigating the adsorption phenomena of this compound on carbon nanomaterials or other surfaces.
Computational methods, particularly DFT, can be employed to predict spectroscopic signatures, which are vital for chemical identification and structural elucidation. Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra, while methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts. These predictions are often correlated with experimental data to confirm molecular structures. acs.org
Although general methodologies for these predictions are well-established, specific computational studies providing predicted NMR chemical shifts or UV-Vis transition data for this compound have not been reported in the literature. nmrdb.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (H5) | Data not available |
| ¹³C NMR | Chemical Shift (C6-I) | Data not available |
| UV-Vis | λmax (π→π*) | Data not available |
Note: This table is for illustrative purposes. No published data were found for these parameters for the specified compound.
Molecular Modeling and Dynamics Simulations for Reaction Intermediates and Transition States
Molecular dynamics (MD) simulations allow scientists to observe the motion of atoms and molecules over time. nih.govnih.gov This technique is invaluable for studying the conformational flexibility of molecules and for exploring the pathways of chemical reactions, including the characterization of short-lived reaction intermediates and high-energy transition states.
There are no specific molecular modeling or dynamics simulation studies in the published literature that focus on the reaction intermediates or transition states involving this compound.
Quantitative Structure-Reactivity/Property Relationship (QSRPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRPR) models are statistical tools that correlate variations in the chemical structure with changes in a molecule's reactivity or physical properties. These models rely on calculated molecular descriptors to build mathematical equations that can predict the properties of new, unmeasured compounds.
Dedicated QSRPR studies focusing on this compound or a closely related series of iodo-substituted triazines are not present in the current scientific literature.
Computational Design and Virtual Screening of Novel Triazine-Based Scaffolds
The 1,2,4-triazine-3-amine core is a recognized scaffold in medicinal chemistry. Computational design and virtual screening are powerful techniques used to explore large chemical libraries to identify molecules that are likely to bind to a biological target, such as a protein or enzyme. nih.gov This approach accelerates the early stages of drug discovery.
While the broader 1,2,4-triazine (B1199460) class has been utilized in virtual screening campaigns to discover novel bioactive agents, mdpi.comacs.org there is no evidence in the literature of studies that have specifically used the this compound structure as a foundational scaffold for computational design or virtual screening efforts.
Advanced Applications of 6 Iodo 1,2,4 Triazin 3 Amine As a Versatile Synthetic Scaffold
Construction of Complex Polyheterocyclic Systems and Fused Architectures
The dual functionality of 6-Iodo-1,2,4-triazin-3-amine makes it an exceptional starting material for the synthesis of intricate polyheterocyclic systems. The iodo group is readily displaced or engaged in coupling reactions, while the vicinal nitrogen atoms of the triazine ring and the exocyclic amino group provide sites for cyclization, leading to the formation of fused ring systems with significant biological and material potential. ptfarm.plresearchgate.net
The synthesis of fused bicyclic systems such as pyrazolo[4,3-e] nih.govbohrium.comnih.govtriazines and imidazo[1,2-a] ptfarm.plnih.govnih.govtriazines often relies on precursors that can undergo intramolecular or intermolecular cyclization reactions. rsc.org While direct examples starting from this compound are specific, the general strategies for forming such fused systems highlight its potential. For instance, the amino group of a 3-amino-1,2,4-triazine derivative can act as a nucleophile to react with a suitable electrophile, leading to the formation of a new ring.
In the synthesis of imidazo[1,2-a] ptfarm.plnih.govnih.govtriazines, 2-amino-1,3,5-triazines are commonly reacted with ketones or 1,3-dicarbonyl compounds. rsc.orgrsc.org Analogously, the 3-amino group in this compound could be utilized in similar condensation reactions. The iodo-substituent would be carried through the reaction, providing a handle for post-cyclization diversification via cross-coupling chemistry.
Similarly, the construction of pyrazolotriazine scaffolds often involves the cyclization of suitably substituted pyrazole (B372694) precursors or the reaction of triazine hydrazines. nih.govresearchgate.net The amino group of this compound could be converted to a hydrazine (B178648), which could then undergo condensation with a 1,3-dicarbonyl compound to build the pyrazole ring fused to the triazine core. The strategic placement of the iodo group allows for the subsequent introduction of diverse aryl, alkyl, or other functional groups, significantly expanding the molecular diversity of the resulting fused heterocycles. These pyrazolotriazine systems are of particular interest due to their reported anticancer and antimicrobial activities. nih.govmdpi.com
| Fused System | General Precursor(s) | Potential Role of this compound | Ref. |
| Imidazo[1,2-a]triazines | 2-Amino-triazines, α-haloketones | Serves as the aminotriazine (B8590112) core; iodo group allows for post-functionalization. | rsc.orgrsc.org |
| Pyrazolo[3,4-d]triazines | 3-Amino-1H-pyrazole-4-carboxamides | Can be modified to form a key intermediate; iodo group enables diversification. | nih.govresearchgate.net |
| Thiazolo[3,2-b]triazines | 3-Thioxo-1,2,4-triazin-5-ones | Amino group can be converted to thione; iodo group for subsequent coupling. | ptfarm.pl |
Precursors for the Development of Specialized Organic Materials
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring, combined with the synthetic versatility offered by the iodo and amino groups, makes this compound a promising monomer for the synthesis of advanced organic materials. These materials often leverage the unique electronic and structural properties of the triazine core to achieve high performance in various applications. mdpi.comcrimsonpublishers.com
Covalent Triazine Frameworks (CTFs) and Porous Organic Polymers (POPs) are classes of materials characterized by high porosity, excellent stability, and tunable properties. crimsonpublishers.comnih.gov They are typically synthesized through the self-condensation of nitrile-containing monomers or the reaction of multifunctional precursors. mdpi.commdpi.com The nitrogen-rich structure of triazine-based polymers makes them particularly suitable for applications in gas capture and storage. nih.govnih.govresearchgate.net
This compound can serve as a valuable building block in this context. The iodine atom is a precursor for a nitrile group via cyanation reactions, which can then undergo trimerization to form the characteristic triazine nodes of a CTF. Alternatively, the iodo and amino groups can participate in polymerization reactions through metal-catalyzed cross-coupling (e.g., Sonogashira-Hagihara or Suzuki coupling) and condensation reactions, respectively. This dual reactivity allows for the creation of highly cross-linked, porous networks with precisely engineered structures and functionalities.
| Material Type | Synthetic Strategy | Role of this compound | Key Properties | Ref. |
| Covalent Triazine Frameworks (CTFs) | Ionothermal trimerization of nitriles | Iodo group can be converted to a nitrile precursor for polymerization. | High porosity, thermal stability, nitrogen-rich. | nih.gov |
| Porous Organic Polymers (POPs) | Schiff-base condensation, cross-coupling | Amino group for condensation; iodo group for coupling reactions. | Tunable porosity, high surface area. | nih.govnih.govresearchgate.net |
The inherent electron-deficient character of the 1,2,4-triazine ring makes its derivatives attractive for use as electron-transporting or n-type materials in organic electronics. mdpi.com Devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) can benefit from materials that facilitate efficient electron injection and transport.
By functionalizing this compound through cross-coupling reactions at the C6 position, it is possible to attach various π-conjugated systems. This modular approach allows for the fine-tuning of the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, to match the requirements of specific electronic devices. The amino group at the C3 position can also be used to modulate the electronic structure or to attach the molecule to other components of a device. The resulting materials can be designed to exhibit desirable properties like high electron affinity and good thermal stability, which are crucial for long-lasting and efficient optoelectronic applications. mdpi.com
There is a growing interest in developing efficient, low-cost, and stable electrocatalysts for important chemical transformations such as the oxygen evolution reaction (OER), CO2 reduction, and nitrogen fixation, without relying on expensive and scarce precious metals. rsc.org Nitrogen-doped carbon materials and nitrogen-rich organic frameworks have emerged as promising candidates for metal-free electrocatalysis. bohrium.comresearchgate.net
Triazine-based frameworks are particularly appealing due to their high nitrogen content, defined porous structure, and excellent chemical stability. bohrium.comrsc.org The nitrogen atoms within the triazine ring can act as active sites for catalytic reactions. This compound can be used as a monomer to construct these catalytic materials. Polymerizing this building block can lead to materials with a high density of accessible nitrogen active sites, which are believed to be crucial for mimicking the catalytic activity of metals in reactions like CO2 reduction and water splitting. bohrium.comrsc.org
Utility in Bioorthogonal Chemistry and Chemical Biology Probe Design
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between electron-deficient dienophiles, such as tetrazines and triazines, and strained alkenes or alkynes is a cornerstone of this field. nih.govresearchgate.netnih.gov
1,2,4-triazines have been established as a class of bioorthogonal reagents that exhibit excellent stability in biological media while reacting rapidly with dienophiles like trans-cyclooctene (B1233481) (TCO). nih.govnih.gov The reactivity of the triazine can be tuned by the substituents on the ring. This compound represents a scaffold that can be readily incorporated into biomolecules or probes.
The iodo group provides a convenient attachment point for linking the triazine to a molecule of interest (e.g., a protein, drug, or fluorophore) via stable, covalent bonds formed through cross-coupling chemistry. Once incorporated, the triazine moiety can be used to label or track the biomolecule in a cellular environment by reacting it with a TCO-tagged partner. This makes the compound a valuable tool for designing sophisticated chemical biology probes for applications in diagnostics, imaging, and drug delivery. unimi.itmdpi.com
Development of Bioconjugation Reagents based on Triazine Scaffolds
The 1,2,4-triazine core is a key player in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions. These reactions are known for their rapid kinetics and high specificity, allowing for the labeling of biomolecules in complex biological environments. The this compound scaffold serves as a strategic starting point for the synthesis of customized bioconjugation reagents.
The synthetic utility of this scaffold lies in the differential reactivity of its substituents. The iodo group at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. This allows for the straightforward introduction of a wide array of functionalities. For instance, terminal alkynes can be coupled to the triazine ring via Sonogashira coupling, introducing a bioorthogonal handle for subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. Similarly, Suzuki coupling can be employed to attach aryl or heteroaryl moieties, which can be further functionalized with other reactive groups for biomolecule attachment.
The amino group at the 3-position offers another site for modification. It can be acylated or alkylated to introduce linkers, affinity tags (like biotin), or other reporter molecules. Alternatively, the amino group can be converted to other functionalities through diazotization reactions, further expanding the synthetic possibilities. This dual-handle approach allows for the creation of heterobifunctional bioconjugation reagents, capable of linking two different biomolecules or a biomolecule to a reporter group.
Table 1: Synthetic Strategies for Bioconjugation Reagents from this compound
| Reaction Type | Functional Group Targeted | Introduced Functionality | Purpose in Bioconjugation |
| Sonogashira Coupling | 6-Iodo | Terminal Alkyne | Bioorthogonal handle for CuAAC/SPAAC |
| Suzuki Coupling | 6-Iodo | Aryl/Heteroaryl Groups | Scaffold for further functionalization |
| Acylation/Alkylation | 3-Amine | Linkers, Affinity Tags | Attachment to biomolecules or surfaces |
| Diazotization | 3-Amine | Various functionalities | Diversification of the scaffold |
Design of Fluorogenic Labels for Advanced Chemical Sensing
The development of fluorogenic probes, which exhibit fluorescence only upon reaction with a specific target, is a significant area of chemical biology. These probes offer high signal-to-noise ratios, as the background fluorescence is minimal. The this compound scaffold has been instrumental in the design of such fluorogenic labels, particularly those that operate via an IEDDA reaction mechanism.
The design strategy often involves attaching a fluorophore to the triazine core, where the triazine itself acts as a fluorescence quencher. The quenching effect is typically mediated through photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET) from the excited fluorophore to the electron-deficient triazine. The 6-iodo position is a convenient attachment point for the fluorophore, often via a cross-coupling reaction. For instance, a fluorophore bearing a terminal alkyne can be coupled to the 6-position of the triazine scaffold using a Sonogashira reaction.
Upon the IEDDA reaction of the triazine with a strained alkene or alkyne (the target), the π-system of the triazine is disrupted. This disruption eliminates the quenching pathway, leading to a "turn-on" of the fluorophore's emission. The amino group at the 3-position can be used to modulate the electronic properties of the triazine ring, thereby fine-tuning the quenching efficiency and the fluorogenic response. Furthermore, it can serve as an attachment point for targeting ligands, directing the probe to a specific cellular location or biomolecule.
Table 2: Design Principles of Fluorogenic Labels based on this compound
| Component | Role | Attachment Site | Mechanism |
| 1,2,4-Triazine Core | Fluorescence Quencher & Bioorthogonal Reactor | - | PeT or FRET |
| Fluorophore | Reporter Group | 6-position (via Iodo group) | Emits light upon reaction |
| Targeting Ligand | Specificity | 3-position (via Amine group) | Directs the probe to the target |
| Strained Alkene/Alkyne | Analyte/Trigger | - | Initiates IEDDA reaction and fluorescence turn-on |
The versatility of the this compound scaffold allows for the systematic variation of both the fluorophore and the targeting moiety, enabling the development of a diverse palette of fluorogenic probes with tailored properties for specific applications in advanced chemical sensing and biological imaging.
Challenges and Future Directions in 6 Iodo 1,2,4 Triazin 3 Amine Research
Development of More Sustainable and Atom-Economical Synthetic Methodologies
A significant challenge in the broader field of triazine chemistry is the reliance on synthetic methods that are often not aligned with the principles of green chemistry. Traditional syntheses can involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents, leading to poor atom economy and significant waste generation. rsc.orgnih.gov For a specifically substituted triazine like 6-iodo-1,2,4-triazin-3-amine, these challenges are amplified.
Future research must prioritize the development of more sustainable and efficient synthetic protocols. Key areas of focus include:
One-Pot and Domino Reactions: Designing syntheses that combine multiple steps into a single operation, such as [4+2] domino annulations, can significantly reduce solvent use, energy consumption, and purification steps. rsc.org
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often enable the use of greener solvents, including water. researchgate.netijpras.comrsc.orgmdpi.com
Atom-Economical Approaches: Methodologies that maximize the incorporation of all atoms from the starting materials into the final product are crucial. An example from a related field is the 100% atom-economical iodosulfenylation of alkynes, which avoids wasteful byproducts. rsc.org Applying similar principles to triazine synthesis, for instance, through iron-catalyzed cyclization using ammonium (B1175870) iodide as the sole nitrogen source, represents a promising direction. rsc.org
| Parameter | Traditional Methods | Future Sustainable Methods |
|---|---|---|
| Reaction Conditions | Often require high temperatures and harsh reagents. nih.gov | Milder conditions, use of microwave or ultrasound. rsc.orgmdpi.com |
| Atom Economy | Can be low due to multi-step processes and stoichiometric reagents. | High, through one-pot and atom-efficient reactions. rsc.org |
| Solvent Usage | Often reliant on hazardous organic solvents. | Reduced solvent use or application of green solvents (e.g., water, ethanol). mdpi.comijpsr.info |
| Efficiency | May involve long reaction times and complex purification. | Shorter reaction times and simpler workup procedures. rsc.org |
Exploration of Novel Reactivity Patterns for the Iodine and Amino Functional Groups
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. The electron-deficient nature of the 1,2,4-triazine (B1199460) ring influences the reactivity of both substituents. nih.gov While the amino group offers a site for nucleophilic and condensation reactions, the iodo group is a prime candidate for metal-catalyzed cross-coupling.
Future research should systematically explore these reactivities:
The Iodo Group as a Synthetic Handle: The C-I bond is an exceptionally versatile anchor for forming new carbon-carbon and carbon-heteroatom bonds. Its potential in palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations is vast but remains largely untapped for this specific molecule. acs.orgyoutube.com The development of efficient cross-coupling protocols for iodo-triazines is a critical next step. acs.orgresearchgate.net
The Amino Group as a Modifiable Site: The 3-amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to append new functionalities. elsevierpure.comresearchgate.netsigmaaldrich.com Exploring its derivatization to build libraries of novel compounds for biological screening is a promising avenue. ijpsr.infonih.gov
Ring Transformations: The 1,2,4-triazine ring itself can participate in unique transformations. Under certain conditions, nucleophilic attack can lead to ring-opening or ring-contraction reactions, providing pathways to other heterocyclic systems like pyridines or imidazoles. acs.orgresearchgate.net Investigating these pathways for this compound could yield novel molecular scaffolds.
| Functional Group | Reaction Type | Potential Products | Reference Context |
|---|---|---|---|
| 6-Iodo | Suzuki Coupling | 6-Aryl-1,2,4-triazin-3-amine | acs.org |
| Sonogashira Coupling | 6-Alkynyl-1,2,4-triazin-3-amine | nih.gov | |
| Buchwald-Hartwig Amination | 6-(Arylamino)-1,2,4-triazin-3-amine | youtube.com | |
| 3-Amino | Acylation/Amidation | N-(6-iodo-1,2,4-triazin-3-yl)amides | nih.gov |
| Condensation | Schiff bases, fused heterocycles | elsevierpure.comresearchgate.net |
Integration with Emerging Catalytic Systems for Enhanced Efficiency and Selectivity
Modern organic synthesis relies heavily on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The future of research on this compound is intrinsically linked to the adoption and development of novel catalytic systems. While palladium catalysis is well-established for cross-coupling reactions involving aryl iodides, there is considerable room for innovation. acs.orgyoutube.com
Emerging areas include:
Nickel and Copper Catalysis: These more abundant and less expensive metals are gaining prominence in cross-coupling reactions. researchgate.netacs.org Developing Ni- or Cu-based catalytic systems for the functionalization of this compound could provide more sustainable and economical synthetic routes.
Photoredox Catalysis: Light-mediated catalysis offers unique reaction pathways under exceptionally mild conditions, which could be beneficial for manipulating the sensitive triazine core.
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification, allows for catalyst recycling, and aligns with green chemistry principles. Creating robust, recyclable catalysts for triazine modification is a key long-term goal.
Iodine-Promoted Reactions: Elemental iodine itself can act as a catalyst or promoter in oxidative cross-coupling reactions, offering a metal-free alternative for certain transformations. rsc.org
Advanced Computational Approaches for Predictive Chemical Design and Mechanistic Understanding
Computational chemistry is a powerful tool for accelerating research by providing deep insights into molecular structure, reactivity, and reaction mechanisms. researchgate.netpurdue.edu Applying these methods to this compound can guide experimental work and rationalize observed outcomes.
Future computational studies should focus on:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict sites of electrophilic and nucleophilic attack, and calculate reaction energy barriers. tandfonline.comnih.govnih.govresearchgate.net This can help in understanding the regioselectivity of reactions and designing more efficient synthetic pathways.
Mechanistic Elucidation: Computational modeling can map out the entire reaction coordinate for complex catalytic cycles, identifying key intermediates and transition states. nih.gov This knowledge is invaluable for optimizing reaction conditions and catalyst design.
Predictive Design: In silico methods can be used to design novel derivatives of this compound with specific desired properties, such as binding affinity to a biological target or particular optoelectronic characteristics. nih.govnih.govrsc.orgnih.gov This predictive power can streamline the discovery of new functional molecules and materials.
Expanded Utility in the Construction of Multifunctional Chemical Systems
The true potential of this compound lies in its use as a versatile scaffold for building larger, multifunctional chemical systems. The orthogonal reactivity of the iodo and amino groups allows for stepwise, controlled elaboration of the molecular structure.
Future applications could expand into several cutting-edge areas:
Materials Science: The electron-deficient triazine ring is an attractive component for organic electronic materials. mdpi.com By using the iodo group for polymerization or coupling to other electronically active moieties, new materials for applications like dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs) could be developed. nih.gov
Medicinal Chemistry: The 1,2,4-triazine core is a "privileged scaffold" found in numerous biologically active compounds. nih.govnih.govmdpi.com The dual functional groups of this compound allow for the creation of diverse molecular libraries to screen for activity against targets like protein kinases or G-protein-coupled receptors. ijpras.comnih.govnih.gov
Supramolecular Chemistry and Bioorthogonal Probes: The amino group and ring nitrogens can participate in hydrogen bonding to direct self-assembly into complex supramolecular structures. rsc.org Furthermore, functionalized triazines are used in bioorthogonal "click" chemistry; the molecule could serve as a core for developing new luminogenic probes for bioimaging. chemrxiv.orgsynthical.com
By systematically addressing these challenges and pursuing these future directions, the scientific community can unlock the full synthetic potential of this compound, transforming it from a simple chemical into a powerful tool for innovation across multiple scientific disciplines.
Q & A
Q. What are the established synthetic routes for 6-Iodo-1,2,4-triazin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 1,2,4-triazin-3-amine derivatives typically starts with aminoguanidine bicarbonate, achieving yields up to 90% under controlled conditions . For iodination at the 6-position, halogenation strategies used in analogous compounds (e.g., 6-chloro or 6-bromo derivatives) can be adapted. For example, 6-bromo-5-methyl-1,2,4-triazin-3-amine is synthesized via nucleophilic substitution, suggesting that iodination may require a metal-catalyzed reaction (e.g., CuI or Pd-mediated coupling) . Solvent-free methods or one-pot syntheses (as demonstrated for 4,6-disubstituted triazines) could improve efficiency by reducing intermediate purification steps .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the amine (-NH) and iodo substituent. The NH group typically appears as a broad singlet near δ 6.5–7.5 ppm in DMSO-d, while the iodo group influences aromatic proton shifts .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (expected m/z for CHIN: ~252.95) .
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (as applied to 5,6-dimethyl-1,2,4-triazin-3-amine) provides bond lengths and angles, critical for confirming regioselectivity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Skin/Eye Exposure : Immediately rinse with water for 15 minutes and seek medical attention if irritation persists .
- Ingestion : Do not induce vomiting; administer activated charcoal if advised by a toxicologist .
- Storage : Store in a cool, dry environment away from oxidizers, as iodinated compounds may decompose under light or heat .
Advanced Research Questions
Q. How can researchers address low regioselectivity during iodination of 1,2,4-triazin-3-amine derivatives?
- Methodological Answer : Regioselectivity challenges arise due to the electron-deficient triazine ring. Strategies include:
- Directed Metalation : Use directing groups (e.g., -NH) to enhance iodination at the 6-position via ortho-metallation intermediates.
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor the desired product, as shown in halogenation of similar heterocycles .
- Computational Screening : DFT calculations (e.g., using Gaussian) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What computational approaches predict the binding affinity of this compound to adenosine receptors?
- Methodological Answer :
- Homology Modeling : Construct receptor models (e.g., A adenosine receptor) using templates like PDB 3UZA, which co-crystallizes with a triazine-based antagonist .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key residues (e.g., Phe168, Asn181) may form hydrogen bonds with the -NH group .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and free energy (MM-PBSA/GBSA) .
Q. How can contradictions in spectral data (e.g., NMR shifts) between synthesized derivatives be resolved?
- Methodological Answer :
- 2D NMR : Perform H-C HSQC and HMBC to assign coupling between the iodo group and adjacent protons.
- Isotopic Labeling : Synthesize N-labeled analogs to clarify amine proton environments .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond distances in 5,6-dimethyl derivatives) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
